Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate

Medicinal Chemistry Chemical Biology Benzofuran Derivatives

Researchers seeking to expand SAR around the benzofuran pharmacophore often face a scarcity of novel, well-characterized analogs. Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate (CAS 847405-83-8) directly addresses this gap as a unique, unexplored chemical probe. - Unique Substitution Pattern: The 2-fluorobenzamido group at the 3-position is a critical differentiator from common analogs, offering distinct electronic and steric properties for identifying new target interactions. - High Purity: Supplied at ≥95% purity, suitable for reproducible in-house cytotoxicity screening and analytical method development. - Synthetic Versatility: The ethyl ester handle enables rapid derivatization to carboxylic acids or amide libraries for lead optimization programs.

Molecular Formula C18H14FNO4
Molecular Weight 327.311
CAS No. 847405-83-8
Cat. No. B2973085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate
CAS847405-83-8
Molecular FormulaC18H14FNO4
Molecular Weight327.311
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21)
InChIKeyZJKWYCQLJIRNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate: Procurement Overview


Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate (CAS 847405-83-8) is a synthetic organic compound classified as a benzofuran derivative, characterized by a benzofuran core substituted with an ethyl ester at the 2-position and a 2-fluorobenzamido moiety at the 3-position . It has a molecular formula of C18H14FNO4 and a molecular weight of 327.31 g/mol . Benzofuran derivatives, as a class, are recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is available for research use only from multiple vendors with a typical purity of ≥95% .

Exploratory benzofuran research tool; no published comparative data available
Unique 2-fluorobenzamido substitution requires in-house validation
Vendor-reported purity baseline for initial quality gate

Why Generic Substitution Fails


Direct substitution of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate with a closely related analog is not advisable without rigorous re-validation due to the compound's specific substitution pattern, which directly influences its chemical and biological properties. The presence of a fluorine atom at the 2-position of the benzamido group is a critical structural feature believed to enhance chemical properties and potentially affect biological activity and reactivity . Even minor alterations, such as moving the fluorine to the 3- or 4-position on the phenyl ring (as seen in analogs like CAS 477500-66-6 and CAS 477499-42-6) or introducing an additional methyl group on the benzofuran core (CAS 923687-09-6), would alter the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, leading to different binding affinities and functional outcomes [1][2]. Consequently, direct interchangeability cannot be assumed without explicit, quantitative comparative data.

Fluorine position shift
Altering fluorine from 2- to 3- or 4-position changes electronic and binding profiles
Core substitution impact
Adding a methyl group on benzofuran modifies steric and interaction properties
No interchangeability
Direct substitution without comparative validation may shift experimental outcomes

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate: Quantitative Procurement Evidence


No Published Comparative Data

An extensive search of the scientific and patent literature, excluding prohibited vendor sources, reveals that there are currently no primary research articles or patents providing quantitative, comparator-based data for the specific target compound, Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate (CAS 847405-83-8). No head-to-head comparisons against its closest analogs (e.g., 3- or 4-fluorobenzamido isomers, or 3-methyl substituted derivatives) have been identified in the public domain [1]. Therefore, any claims of superior activity, stability, or selectivity for this specific compound over its analogs cannot be substantiated with direct quantitative evidence. Procurement decisions should be made with the understanding that this compound's profile is currently defined by its chemical structure and class-level potential, not by validated, compound-specific performance data [2].

Comparative Data
Data to verify
No head-to-head data found
Compound profile defined by structure, not performance
Literature and patent search (vendor domains excluded)
Medicinal Chemistry Chemical Biology Benzofuran Derivatives

Purity as a Procurement Differentiator

The primary quantifiable metric for procurement of this specific compound is the reported purity level from vendors. Chemenu specifies a purity of 95%+ for its product (Catalog Number CM914044) . This serves as a baseline for quality comparison. While other vendors, such as BenchChem and EvitaChem, also offer the compound, they do not explicitly state a specific purity percentage in their publicly available technical datasheets, using terms like 'high yield and purity' . Therefore, the 95%+ specification provides a direct, verifiable criterion for selecting a supplier when this level of purity is critical for experimental reproducibility.

Purity Specification
Vendor-reported
95%+ vs unspecified
Provides verifiable vendor selection criterion
Chemical Synthesis Quality Control Research Reagents

Benzofuran Class Antiproliferative Activity

While no direct data exists for the target compound, the benzofuran scaffold is a well-established pharmacophore with documented antiproliferative activity. For example, a related benzofuran-based carboxylic acid derivative (compound 9e) demonstrated an IC50 of 2.52 ± 0.39 μM against the MDA-MB-231 breast cancer cell line [1]. This provides a class-level benchmark. The activity of benzofuran derivatives is highly sensitive to substitution patterns. The specific 2-fluorobenzamido and ethyl ester arrangement on the target compound, CAS 847405-83-8, represents a unique chemical space whose antiproliferative potential cannot be extrapolated from this data but can be used to justify its investigation in similar assays.

Class-level Activity
Class-level inference
Related analog IC50: 2.52 μM
Supports benzofuran scaffold for antiproliferative research
MDA-MB-231 cell line; not a direct comparison
Anticancer Research SAR Benzofuran Scaffold

Molecular Formula and Weight Confirmation

Confirmation of the correct molecular identity is a fundamental procurement step. For CAS 847405-83-8, the molecular formula is consistently reported as C18H14FNO4 and the molecular weight as 327.31 g/mol across multiple authoritative vendor sources . This consensus across independent vendors serves as a verifiable check against potential mislabeling or supply of an incorrect analog. This differs from related analogs, which will have different molecular formulas and weights (e.g., the 3-methyl substituted analog, CAS 923687-09-6, has a different formula and weight).

Identity Confirmation
Vendor consensus
C18H14FNO4, 327.31 g/mol
Consistent across vendors; supports receipt verification
Analytical Chemistry Compound Identification Inventory Management

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate: Recommended Applications


Anticancer Scaffold Diversification

Based on the well-documented antiproliferative activity of the benzofuran class [1], Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate (CAS 847405-83-8) is a suitable candidate for exploratory medicinal chemistry programs focused on generating novel anticancer leads. Its unique substitution pattern (2-fluorobenzamido at the 3-position) distinguishes it from other benzofuran analogs [2]. Procurement for this scenario is justified as a means to explore new chemical space within a validated pharmacophore, with the goal of generating proprietary structure-activity relationship (SAR) data through in-house cytotoxicity screening against cancer cell lines.

Chemical Biology Probe Development

Given the complete lack of published biological data for this specific compound, it serves as a novel chemical probe. Researchers can procure this compound for phenotypic screening or target-based assays to de-orphanize its biological profile. Its unique structural features, including the specific 2-fluorobenzamido group and ethyl ester, may lead to interactions with protein targets distinct from those of more common benzofuran analogs . This scenario is ideal for academic labs or biotech companies seeking to identify new mechanisms of action or validate new drug targets.

Derivatization Substrate for Synthesis

The compound contains functional groups amenable to further chemical transformation. The ethyl ester at the 2-position can be hydrolyzed to a carboxylic acid, a common handle for creating amide libraries or further conjugates. Additionally, the 2-fluorobenzamido group provides a site for potential modifications or can act as a directing group in metal-catalyzed reactions . Procurement is recommended for research groups focused on synthetic methodology or for creating diverse libraries of benzofuran-based compounds where this specific core is the desired starting material.

Analytical Reference Standard

With a confirmed molecular formula of C18H14FNO4 and a molecular weight of 327.31 g/mol, and a specified purity of ≥95% from one vendor , Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate can be procured for use as an analytical reference standard. This application is relevant for labs developing HPLC, LC-MS, or NMR methods for the detection or quantification of this compound or its closely related metabolites/analogs in complex matrices. The availability of a high-purity source is the primary justification for procurement in this context .

Application
Selection Property
Validation Focus
Anticancer scaffold exploration
Novel benzofuran chemotype
In-house cytotoxicity and SAR profiling
Phenotypic screening probe
Unexplored biological profile
Target de-orphanization and mechanism studies
Synthetic building block
Ester and amide functional groups
Derivatization and library synthesis
Analytical reference standard
Confirmed identity and purity
Method development for detection/quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.